molecular formula C9H11N3 B15233152 (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Cat. No.: B15233152
M. Wt: 161.20 g/mol
InChI Key: CECNSHCELGISPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a heterocyclic amine featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 6 and a methanamine moiety at position 5. The methyl group enhances lipophilicity, while the primary amine enables hydrogen bonding and derivatization for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-8(5-10)4-7-2-3-11-9(7)12-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

CECNSHCELGISPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers in Pyrrolopyridine Derivatives

1H-Pyrrolo[2,3-b]pyridine-4-methanamine
  • Substituents : Methanamine at position 4 (vs. position 5 in the target compound).
  • Impact: Positional differences influence electronic distribution and binding interactions. For example, this isomer is utilized in synthesizing fluoronicotinic acid derivatives via monodechlorination reactions .
  • Synthesis : Prepared using methods reported in The Journal of Organic Chemistry (2006), involving palladium-catalyzed cross-coupling .
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine (QK-5138)
  • Core Structure : Pyrrolo[3,2-c]pyridine (vs. [2,3-b] isomer in the target compound).
  • Substituents : Methanamine at position 2.
  • Key Difference : Altered nitrogen positioning in the fused ring system reduces aromaticity and may affect biological activity .
{4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
  • Substituents : Additional methyl at position 3.

Functional Group Variations

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (ST-0139)
  • Substituents : Hydroxymethyl at position 5 (vs. methanamine).
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
  • Substituents : Carboxylic acid at position 5 (vs. methanamine).
  • Impact : Introduces acidity (pKa ~4-5), enabling ionic interactions in biological systems. This compound may serve as a precursor for amide conjugates .
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Substituents : Ester at position 5.
  • Utility : Intermediate for hydrolysis to carboxylic acid or transesterification, offering synthetic flexibility absent in the amine-containing target compound .

Heterocyclic Core Modifications

{5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine
  • Core Structure : Pyrrolo[2,3-d]pyrimidine (vs. pyrrolo[2,3-b]pyridine).
  • Impact : The pyrimidine ring adds two nitrogen atoms, enhancing hydrogen-bonding capacity and often improving affinity for ATP-binding pockets in kinases .
1-[(2R)-4-(9H-Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]methanamine (YM6)
  • Core Structure : Complex pyrido-pyrrolo-pyrimidine fused with morpholine.
  • Application : Designed for high-affinity binding to kinases (e.g., PI3K/mTOR inhibitors). The morpholine ring enhances solubility and target engagement .

Comparative Data Table

Compound Name Core Structure Substituent Positions Functional Group Key Properties/Applications Reference
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine Pyrrolo[2,3-b]pyridine 6-Me, 5-CH2NH2 Primary amine Kinase inhibition, SAR studies
1H-Pyrrolo[2,3-b]pyridine-4-methanamine Pyrrolo[2,3-b]pyridine 4-CH2NH2 Primary amine Fluoronicotinic acid synthesis
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Pyrrolo[3,2-c]pyridine 2-CH2NH2 Primary amine Undisclosed biological activity
{4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine Pyrrolo[2,3-b]pyridine 4-Me, 6-Me, 5-CH2NH2 Primary amine Enhanced lipophilicity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Pyrrolo[2,3-b]pyridine 6-Me, 5-COOH Carboxylic acid Ionic interactions, precursor
YM6 Pyrido-pyrrolo-pyrimidine Multiple Primary amine Kinase inhibitor (PI3K/mTOR)

Q & A

Q. What are the key synthetic strategies for (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, and how are intermediates purified?

The synthesis typically involves constructing the pyrrolo[2,3-b]pyridine core followed by functionalization. For example, intermediates like 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1000340-86-2) are synthesized via cyclization reactions, with careful control of temperature and pH to optimize yield . Purification often employs recrystallization or chromatography (e.g., silica gel or HPLC) to isolate high-purity products .

Q. How can researchers safely handle this compound in the lab?

While specific toxicological data for this compound is limited, related pyrrolo-pyridine derivatives require precautions to avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coats, goggles) and work in a fume hood. Storage should be in airtight containers under inert gas (e.g., N2) to prevent degradation .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the methyl group (δ ~2.5 ppm) and amine protons (δ ~1.5–2.0 ppm) .
  • HRMS : For molecular weight verification (e.g., calculated mass 147.18 g/mol for C8H9N3) .
  • IR Spectroscopy : To identify amine (-NH2) stretches (~3300 cm<sup>-1</sup>) and aromatic C-H vibrations .

Advanced Research Questions

Q. How do structural modifications of the pyrrolo[2,3-b]pyridine core influence bioactivity in drug discovery?

Substituents like methyl groups or fluorinated moieties enhance target selectivity. For instance, analogs with sulfonyl or aryl groups (e.g., propanamide derivatives) show kinase inhibition, suggesting the methanamine group’s role in hydrogen bonding with catalytic domains . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities .

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyrrolo[2,3-b]pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

  • Dose-response curves : To validate IC50 values across multiple replicates.
  • HPLC-MS purity checks : Ensure >95% compound integrity .
  • Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify non-specific interactions .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

Stability studies under varying pH (2–10) and temperatures (4–37°C) are critical. Buffering agents (e.g., PBS) or co-solvents (e.g., DMSO ≤1%) can mitigate degradation. LC-MS monitoring over 24–72 hours quantifies degradation products like oxidation at the pyrrole nitrogen .

Q. What role does the methanamine group play in metabolic pathways?

The primary amine is susceptible to N-acetylation or oxidation by cytochrome P450 enzymes. In vitro assays with liver microsomes (human/rat) and UDPGA cofactors can identify major metabolites. Radiolabeled <sup>14</sup>C-tracing provides insights into distribution and excretion .

Methodological Resources

Q. Which databases or tools are recommended for SAR studies of pyrrolo[2,3-b]pyridine analogs?

  • PubChem : For structural analogs and bioactivity data (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, CAS 883986-76-3) .
  • ChEMBL : To cross-reference kinase inhibition profiles .
  • SwissADME : Predicts pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can crystallography aid in understanding target binding mechanisms?

Co-crystallization with target proteins (e.g., kinases) reveals key interactions. For example, the methanamine group in 4-chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide forms hydrogen bonds with ATP-binding pockets, validated via X-ray diffraction (PDB: 1JI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.